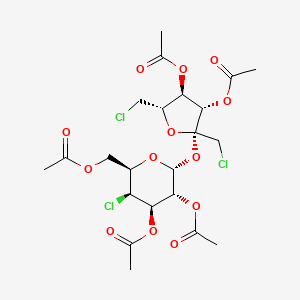
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfonyl, and azo groups, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with another aromatic compound containing a hydroxyl group to form the azo compound.
Subsequent steps involve the introduction of the sulfonyl and carboxyl groups through sulfonation and carboxylation reactions, respectively. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the final product from reaction by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the azo group may produce corresponding amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium [2-hydroxy-3-[[2-hydroxy-8-[(methoxycarbonyl)amino]-1-naphthalenyl]azo]-5-nitrobenzenesulfonato][2-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-5-nitrobenzenesulfonato]chromate
- 2-Hydroxy-4-methylquinoline
Uniqueness
Compared to similar compounds, 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
85480-80-4 |
|---|---|
Molekularformel |
C25H20N4O8S |
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
2-[[4-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H20N4O8S/c1-37-25(34)26-18-8-4-5-14-9-11-21(31)23(22(14)18)28-27-19-13-15(10-12-20(19)30)38(35,36)29-17-7-3-2-6-16(17)24(32)33/h2-13,29-31H,1H3,(H,26,34)(H,32,33) |
InChI-Schlüssel |
ZOTWLBVZCRTKCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















